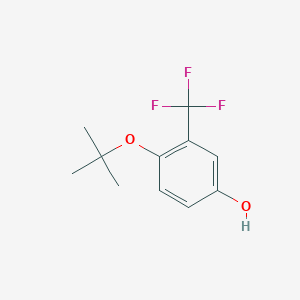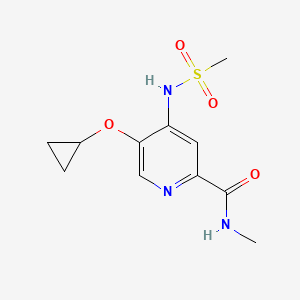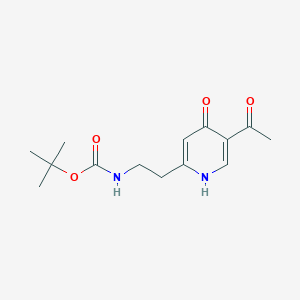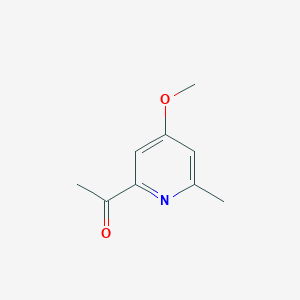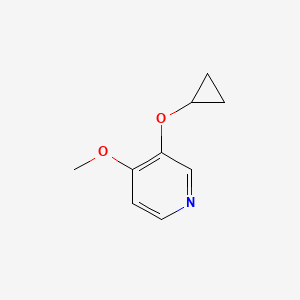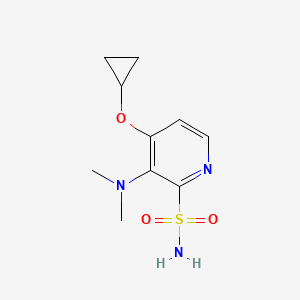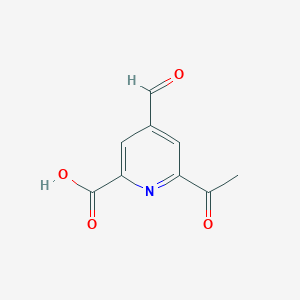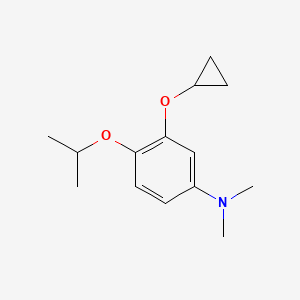
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline: is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline ring, with two methyl groups on the nitrogen atom. It is a derivative of aniline and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Cyclopropoxylation: The aniline derivative undergoes a cyclopropoxylation reaction, where a cyclopropoxy group is introduced to the aromatic ring.
N,N-Dimethylation: Finally, the nitrogen atom of the aniline ring is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. The cyclopropoxy and isopropoxy groups play a crucial role in modulating the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Cyclopropoxy-4-isopropyl-N,N-dimethylaniline
- 4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline
Comparison: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline is unique due to the specific positioning of the cyclopropoxy and isopropoxy groups on the aniline ring. This positioning affects its chemical reactivity, binding affinity, and overall properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-13-8-5-11(15(3)4)9-14(13)17-12-6-7-12/h5,8-10,12H,6-7H2,1-4H3 |
InChI-Schlüssel |
CBSCYVZHTBWMRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



